

# Berberine Ursodeoxycholate: A Comparative Review of Clinical Trial Outcomes in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |  |  |  |
|----------------------|----------------------------|-----------|--|--|--|
| Compound Name:       | Berberine Ursodeoxycholate |           |  |  |  |
| Cat. No.:            | B10831510                  | Get Quote |  |  |  |

A deep dive into the clinical evidence for **Berberine Ursodeoxycholate** (B-UDCA) in Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes (T2D), benchmarked against its constituent components, Berberine and Ursodeoxycholic Acid (UDCA).

**Berberine Ursodeoxycholate** (B-UDCA), a novel ionic salt combining berberine and ursodeoxycholic acid, is emerging as a promising therapeutic agent for metabolic diseases. This guide provides a comprehensive comparison of the clinical trial outcomes of B-UDCA with its individual components, offering researchers, scientists, and drug development professionals a data-driven perspective on its potential.

## **Executive Summary**

Clinical evidence suggests that **Berberine Ursodeoxycholate** offers a multi-faceted approach to treating complex metabolic disorders like Non-Alcoholic Fatty Liver Disease (NAFLD), its more severe form Non-Alcoholic Steatohepatitis (NASH), and Type 2 Diabetes (T2D). The synergistic action of its components—the AMP-activated protein kinase (AMPK) activating properties of berberine and the cytoprotective and anti-inflammatory effects of ursodeoxycholic acid—appears to yield significant improvements in glycemic control, liver health, and cardiometabolic parameters. While direct head-to-head trials are lacking, this review synthesizes data from separate clinical investigations to draw comparative insights.

# **Data Presentation: Comparative Tables**



Non-Alcoholic Fatty Liver Disease (NAFLD) / Non-

Alcoholic Steatohepatitis (NASH)

| Parameter                   | Berberine Ursodeoxycholate (B-UDCA)                                           | Berberine                                                                    | Ursodeoxycholic<br>Acid (UDCA)                                                                                   |
|-----------------------------|-------------------------------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Study Population            | Presumed NASH and T2D[1][2][3]                                                | NAFLD[4][5]                                                                  | NASH[6][7]                                                                                                       |
| Dosage                      | 1000 mg twice a day[1][2][3]                                                  | 0.5g three times a day[5]                                                    | 13-15 mg/kg/d[6]; 23-<br>28 mg/kg/day                                                                            |
| Treatment Duration          | 18 weeks[1][2][3]                                                             | 16 weeks[5]                                                                  | 2 years[6]; 6 months                                                                                             |
| Liver Fat Content           | Significant reduction<br>(-4.8% absolute<br>decrease, p=0.011)[1]<br>[2][3]   | Significant reduction<br>(52.7% vs 36.4% in<br>control, p=0.008)[5]          | No significant difference compared to placebo[6]                                                                 |
| ALT                         | Significant<br>reduction[1]                                                   | Significant reduction in some studies[8]; no significant change in others[4] | Significant reduction in ALT levels (p=0.007) in a meta-analysis[8]. No significant improvement in histology[6]. |
| GGT                         | Significant reduction[1]                                                      | -                                                                            | Improved GGT<br>levels[9]                                                                                        |
| Weight Loss                 | Significant weight loss (-3.5kg vs -1.1kg with placebo, p=0.012)[1]           | Improvement in body weight[5]                                                | Body weight was stable[6]                                                                                        |
| Histological<br>Improvement | Preclinical evidence of significant improvement in fibrosis and NAS score[10] | -                                                                            | No significant difference in steatosis, necroinflammation, or fibrosis[6]                                        |



Type 2 Diabetes (T2D)

| Parameter                 | Berberine Ursodeoxycholate (B-UDCA)                                                                | Berberine                                                     | Ursodeoxycholic<br>Acid (UDCA)                                                |
|---------------------------|----------------------------------------------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------|
| Study Population          | T2D inadequately controlled with diet and exercise[11][12] [13]                                    | T2D and chronic liver disease[14]                             | T2D[15][16][17]                                                               |
| Dosage                    | 500 mg or 1000 mg<br>twice daily[11][12][13]                                                       | -                                                             | 1500 mg/day[16][17]                                                           |
| Treatment Duration        | 12 weeks[11][12][13]                                                                               | 12 weeks[14]                                                  | 8 weeks[16][17]                                                               |
| HbA1c Reduction           | Significant dose-<br>dependent reduction<br>(-0.7% for 500mg,<br>-1.0% for 1000mg)[11]<br>[12][13] | Significant reduction when added to sitagliptin[14]           | No statistically significant change, but an average decrease observed[16][17] |
| Fasting Plasma<br>Glucose | Significant reduction<br>(-13.0 mg/dL for<br>500mg, -18.4 mg/dL<br>for 1000mg)[12]                 | -                                                             | -                                                                             |
| HOMA-IR                   | Reduction in the 1000 mg group[11]                                                                 | Improvement in HOMA-IR index (p < 0.001) in NAFLD patients[4] | -                                                                             |
| Lipid Profile             | Reductions in lipids in<br>the 1000 mg<br>group[12]                                                | Improved serum lipid profiles in NAFLD patients[5]            | -                                                                             |
| Body Mass Index<br>(BMI)  | -                                                                                                  | -                                                             | Significant reduction (p = 0.024)[16]                                         |

# **Experimental Protocols**



# B-UDCA Phase 2 Trial in Presumed NASH and T2D (NCT03656744)[2][3]

- Study Design: A prospective, randomized, double-blind, placebo-controlled trial.
- Participants: 100 subjects with fatty liver disease and type 2 diabetes.
- Intervention: Participants were randomized to receive one of two doses of B-UDCA (HTD1801) or a placebo orally for 18 weeks.
- Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).
- Secondary Endpoints: Improvement in glycemic control, changes in liver-associated enzymes, safety, and tolerability.

#### B-UDCA Phase 2 Trial in T2D (NCT06411275)[12]

- Study Design: A phase 2 double-blind, placebo-controlled, 12-week randomized clinical trial.
- Participants: 113 patients in China with T2D who had a hemoglobin A1c (HbA1c) level of 7.0% to 10.5% and a fasting plasma glucose (FPG) level less than 250.5 mg/dL after at least 8 weeks of diet and exercise.
- Intervention: Patients were randomized (1:1:1) to receive placebo, B-UDCA 500 mg twice daily, or B-UDCA 1000 mg twice daily.
- Primary Endpoint: Change in HbA1c level from baseline to week 12.

#### Berberine Clinical Trial in NAFLD (NCT00633282)[5]

- Study Design: A randomized, parallel-controlled, open-label clinical trial.
- Participants: 184 eligible patients with NAFLD.
- Intervention: Participants were randomly assigned to one of three groups for 16 weeks: (i)
  lifestyle intervention (LSI), (ii) LSI plus pioglitazone (PGZ) 15mg daily, and (iii) LSI plus
  berberine 0.5g three times a day.



 Outcome Measures: Hepatic fat content (HFC), serum glucose and lipid profiles, and liver enzymes were assessed before and after treatment.

#### **UDCA Clinical Trial in T2DM (NCT05416580)[16][18]**

- Study Design: A prospective, double-blind, placebo-controlled clinical study.
- Participants: 60 patients with T2DM.
- Intervention: Subjects were randomly allocated to receive either 500 mg tablets of UDCA or placebo three times per day (total dose of 1500 mg/day) for eight weeks.
- Outcome Measures: Anthropometric and clinical measurements, as well as biochemical analyses, were conducted at the beginning and end of the study.

### **Signaling Pathways and Mechanisms of Action**

The therapeutic effects of **Berberine Ursodeoxycholate** are attributed to the distinct yet complementary mechanisms of its two components.

#### **Berberine's Mechanism of Action**

Berberine primarily acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[18][19] Activation of AMPK leads to a cascade of beneficial metabolic effects, including improved insulin sensitivity, increased glucose uptake, and reduced lipid synthesis.[11][18] In the context of NAFLD, berberine has been shown to suppress de novo lipogenesis and increase fatty acid β-oxidation.[18]





Click to download full resolution via product page

Caption: Berberine's activation of AMPK and its downstream metabolic effects.

#### **Ursodeoxycholic Acid's Mechanism of Action**

UDCA is a hydrophilic bile acid that protects hepatocytes from the cytotoxic effects of more hydrophobic endogenous bile acids.[20] Its mechanisms in liver disease are multifaceted and include anti-apoptotic effects, reduction of oxidative stress, and immunomodulatory properties. [20][21] In NASH, UDCA is thought to work by stabilizing cell membranes and reducing inflammation.[20]





Click to download full resolution via product page

Caption: UDCA's protective and immunomodulatory effects on hepatocytes.

#### Berberine Ursodeoxycholate's Dual Mechanism

B-UDCA is a first-in-class gut-liver anti-inflammatory metabolic modulator that leverages the synergistic effects of its two components.[19] It provides a unique dual mechanism of action involving both AMPK activation and inhibition of the NLRP3 inflammasome, a key mediator of inflammation in metabolic diseases.[19] This dual action addresses multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, dyslipidemia, and hepatic inflammation. [22]



Click to download full resolution via product page

Caption: The dual mechanism of action of **Berberine Ursodeoxycholate**.

#### **Conclusion and Future Directions**



**Berberine Ursodeoxycholate** has demonstrated significant potential in clinical trials for improving key markers of NAFLD/NASH and T2D. Its dual mechanism of action, targeting both metabolic dysregulation and inflammation, positions it as a promising candidate for treating these complex and often intertwined conditions. The data suggests that B-UDCA may offer superior efficacy compared to its individual components, particularly in the context of liver fat reduction and glycemic control.

However, the current evidence is largely based on phase 2 trials. Larger, long-term phase 3 studies are needed to confirm these findings and to evaluate the impact of B-UDCA on hard clinical endpoints such as liver fibrosis progression, cardiovascular events, and mortality. Furthermore, direct head-to-head comparative trials with berberine and UDCA, as well as other existing therapies, would provide a clearer understanding of its relative efficacy and place in the therapeutic landscape. The favorable safety profile observed in the trials to date is encouraging for its continued development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Research Portal [researchworks.creighton.edu]
- 3. A phase 2, proof of concept, randomised controlled trial of berberine ursodeoxycholate in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of Berberine in Patients with Non-Alcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
- 7. A pilot trial of high-dose ursodeoxycholic acid in nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 8. Efficacy of ursodeoxycholic acid in nonalcoholic fatty liver disease: An updated metaanalysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The therapeutic mechanisms and beneficial effects of ursodeoxycholic acid in the treatment of nonalcoholic fatty liver disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTD1801 demonstrates promising potential for histologic improvements in metabolic dysfunction-associated steatohepatitis in both a preclinical and phase 2 study PMC [pmc.ncbi.nlm.nih.gov]
- 11. icns.es [icns.es]
- 12. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetes.co.uk [diabetes.co.uk]
- 14. drc.bmj.com [drc.bmj.com]
- 15. Ursodeoxycholic Acid as add-on Therapy in Type 2 Diabetes Mellitus [ctv.veeva.com]
- 16. Beneficial Effects of Ursodeoxycholic Acid on Metabolic Parameters and Oxidative Stress in Patients with Type 2 Diabetes Mellitus: A Randomized Double-Blind, Placebo-Controlled Clinical Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Potential Mechanisms of Berberine in the Treatment of Nonalcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 19. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of Ursodeoxycholic acid in non-alcoholic steatohepatitis: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Ursodeoxycholic Acid in NASH Page 5 [medscape.com]
- 22. HighTide Therapeutics Announces Publication of Phase 2 Study of Berberine
   Ursodeoxycholate for the Treatment of Type 2 Diabetes Mellitus in JAMA Network Open HighTide Therapeutics, Inc. [hightidetx.com]
- To cite this document: BenchChem. [Berberine Ursodeoxycholate: A Comparative Review of Clinical Trial Outcomes in Metabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831510#berberine-ursodeoxycholatecomparative-review-of-clinical-trial-outcomes]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com